6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
The compound 6-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS: 338403-85-3) is a triazolopyrimidine derivative with the molecular formula C₁₈H₁₂Cl₃N₅S and a molecular weight of 436.75 g/mol (predicted density: 1.60±0.1 g/cm³). Its structure features a chlorophenyl group at position 6, a 2,6-dichlorobenzylsulfanyl moiety at position 2, and an amine group at position 7 (Figure 1). Triazolopyrimidines are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and microtubule-stabilizing properties .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5S/c19-11-6-4-10(5-7-11)12-8-23-17-24-18(25-26(17)16(12)22)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKGLUNSIUYKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring fused to a pyrimidine system, with chlorophenyl and dichlorobenzyl groups contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including:
- Anticancer Properties : The compound has shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : It has demonstrated effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have shown that it exhibits potent cytotoxicity against several cancer cell lines. For example:
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to apoptosis in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells, leading to cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings indicate:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.62 | Antibacterial |
| Candida albicans | 15.62 | Antifungal |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The IC50 value was reported at 4.363 μM, indicating strong potential as an anticancer agent .
- Antimicrobial Efficacy Against Fungi : In another study assessing antifungal properties, the compound was effective against Candida albicans at an MIC of 15.62 μg/mL, showcasing its potential in treating fungal infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, research demonstrated that the compound effectively induces apoptosis in human cancer cells through the activation of caspase pathways.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 12.5 | Caspase activation |
| Study 2 | MCF-7 | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses broad-spectrum antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Animal studies indicated that it significantly reduces inflammation markers in models of acute and chronic inflammation.
Pesticidal Activity
Research into the agricultural applications of triazolopyrimidine derivatives has revealed their potential as pesticides. The compound has been tested for its effectiveness against common agricultural pests and showed promising results in reducing pest populations while being less toxic to beneficial insects.
Herbicidal Properties
Field trials have indicated that the compound can inhibit the growth of several weed species without adversely affecting crop yield. This selective herbicidal activity positions it as a potential candidate for developing new herbicides.
Synthesis of Novel Polymers
The unique chemical structure of this compound allows it to be used as a building block for synthesizing novel polymers with enhanced properties. Research has focused on creating polymeric materials that exhibit improved thermal stability and mechanical strength.
Photovoltaic Applications
Emerging studies suggest that derivatives of this compound may be suitable for use in organic photovoltaic devices due to their favorable electronic properties. Initial tests indicate that these compounds can enhance the efficiency of solar cells when incorporated into their active layers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Triazolopyrimidine Core
The biological activity of triazolopyrimidines is highly dependent on substituent patterns. Key comparisons include:
Position 7 Modifications
- Target Compound : The 7-amine group may enhance hydrogen bonding with biological targets.
- Analog from : 5-(4-Chlorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine replaces the 7-amine with a 4-methoxyphenethyl group. This substitution increases lipophilicity but may reduce solubility .
- Analog from : Compounds with trifluoroethylamino or 2,2,2-trifluoroethylamino groups at position 5 exhibit high potency in microtubule stabilization, suggesting electron-withdrawing groups enhance activity .
Position 2 Modifications
Aryl Group Variations
Chlorophenyl vs. Other Aryl Groups
- Target Compound : The 4-chlorophenyl group at position 6 is common in bioactive triazolopyrimidines.
- Analog from : Derivatives with 3-chlorophenyl or 4-trifluoromethylphenyl groups (e.g., compounds 92–99 ) show varied antimalarial activities, indicating substituent position and electronic properties influence target selectivity .
- Analog from : Cevipabulin derivatives with difluorophenyl groups exhibit potent microtubule-stabilizing effects, comparable to paclitaxel, but with distinct binding mechanisms .
Functional Group Comparisons: Sulfanyl vs. Other Linkages
- Target Compound : The benzylsulfanyl group may enhance lipophilicity (logP ~1.59) and membrane permeability compared to oxygen or amine linkages.
- Analog from : Compounds with para-oxygen linkages (e.g., triazolopyrimidines with three-methylene units ) demonstrate optimal anticancer activity, highlighting the role of linker flexibility .
- Analog from : Thiadiazine derivatives with pyrazolyl groups exhibit improved solubility and pharmacokinetic profiles, underscoring the impact of heterocyclic appendages .
Physicochemical and Pharmacokinetic Properties
The target compound’s higher chlorine content and molecular weight may limit blood-brain barrier penetration compared to smaller analogs like compound 92 but improve target residence time due to increased hydrophobicity .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(4-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]triazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions starting with halogenated aryl precursors. Key steps include:
- Nucleophilic substitution at the pyrimidine core to introduce the sulfanyl group (e.g., reacting with 2,6-dichlorobenzyl thiol under basic conditions).
- Cyclocondensation to form the triazolo-pyrimidine ring, often using hydrazine derivatives or microwave-assisted methods to improve yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance intermediate solubility, while temperature control (80–120°C) minimizes side reactions .
Q. How is structural characterization of this compound validated in academic studies?
Standard techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.43–7.54 ppm for chlorophenyl groups) .
- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent chlorophenyl rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed [M+H] matching calculated values within 0.1 ppm) .
Q. What in vitro assays are used for preliminary biological screening?
Common assays include:
- Enzyme inhibition : Testing against dihydroorotate dehydrogenase (DHODH) for antimalarial potential via UV–Vis kinetics .
- Cytotoxicity profiling : Using cancer cell lines (e.g., HeLa or MCF-7) with MTT assays to measure IC values .
- Microtubule polymerization assays : Quantifying tubulin stabilization via turbidity measurements at 350 nm .
Advanced Research Questions
Q. How do structural modifications influence activity against Plasmodium falciparum DHODH?
SAR studies reveal:
- Critical substituents : The 2,6-dichlorobenzylsulfanyl group enhances hydrophobic interactions with the enzyme’s active site, while the 4-chlorophenyl moiety improves binding affinity by 3-fold compared to unsubstituted analogs .
- Data contradiction : Substitution with bulkier groups (e.g., trifluoromethyl) reduces activity despite increased lipophilicity, suggesting steric hindrance limits access to the binding pocket .
- Methodological insight : Free-energy perturbation (FEP) calculations can resolve such contradictions by modeling ligand–protein dynamics .
Q. What mechanistic evidence supports its unique microtubule-stabilizing activity?
Advanced studies demonstrate:
- Non-competitive inhibition : Unlike paclitaxel, this compound does not bind to the taxane site but inhibits vinca alkaloid binding, confirmed via radiolabeled competitive assays .
- Conformational changes : Cryo-EM structures reveal that the compound induces longitudinal compression of tubulin protofilaments, enhancing microtubule rigidity .
- Resistance mitigation : Retains efficacy in P-glycoprotein-overexpressing cell lines, unlike paclitaxel, due to lower substrate affinity for multidrug transporters .
Q. How can conflicting data on cytotoxicity across cell lines be rationalized?
Contradictions arise from:
- Cell-specific metabolic profiles : Sensitivity correlates with tubulin isoform expression (e.g., βIII-tubulin-rich neurons show lower IC values than epithelial cells) .
- Experimental variables : Discrepancies in IC (e.g., 0.5 μM vs. 2.1 μM) may stem from assay conditions (e.g., serum concentration affecting drug solubility) .
- Resolution strategy : Use orthogonal assays (e.g., clonogenic survival and apoptosis markers) to confirm mechanistic consistency .
Q. What computational approaches optimize its pharmacokinetic properties?
Key methodologies include:
- QSAR modeling : Identifies logP < 3.5 as critical for blood-brain barrier penetration in neurodegenerative models .
- Molecular docking : Predicts metabolic stability by simulating CYP3A4 interactions; substituting chlorine with fluorine reduces oxidation susceptibility .
- ADMET prediction : Highlights low aqueous solubility (<10 μg/mL) as a limitation, prompting formulation studies with cyclodextrin complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
